N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
“N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The presence of fluorophenyl group indicates the compound might have unique properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrrolopyrazine core with a fluorophenyl group and a pyridinyl group attached. The exact structure would depend on the specific locations of these attachments .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Cytotoxicity and Anticancer Activity :
- A related compound showed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. This study highlighted the importance of structural design in enhancing the therapeutic potential of such compounds (Alam et al., 2016).
Structural Studies and Characterization :
- Research has been conducted on structurally similar compounds, focusing on their molecular structure using single-crystal X-ray diffraction. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Artime et al., 2018).
Anticonvulsant Activity :
- Analogs of this compound have been synthesized and evaluated for anticonvulsant activity, demonstrating significant results in seizure models. This research suggests the potential use of these compounds in treating neurological disorders (Ahsan et al., 2013).
Chemical Space Expansion :
- The compound belongs to a class of chemicals with a pyrrolo[1,2-a]pyrazine core. Studies have focused on synthesizing novel derivatives to expand the chemical space and explore their anticancer activity in various cancer cell lines (Seo et al., 2019).
Derivatization in Chromatography :
- Compounds with a similar chemical structure have been used as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), highlighting their utility in analytical chemistry (Inoda et al., 2011).
Molecular Docking Studies :
- Molecular docking studies have been conducted on related compounds to understand their interactions with biological targets, which is crucial for drug design and discovery (Radwan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4S/c20-15-3-1-4-16(13-15)22-19(25)24-12-11-23-10-2-5-17(23)18(24)14-6-8-21-9-7-14/h1-10,13,18H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUGMQPLOGFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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